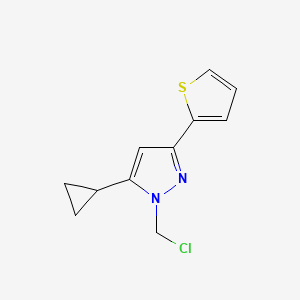

1-(chloromethyl)-5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-(chloromethyl)-5-cyclopropyl-3-thiophen-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2S/c12-7-14-10(8-3-4-8)6-9(13-14)11-2-1-5-15-11/h1-2,5-6,8H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOZRUJFPIQPRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCl)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Chloromethyl)-5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole, a compound with the CAS number 2097964-81-1, belongs to the pyrazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

The compound features a chloromethyl group attached to a pyrazole ring, which is further substituted with a cyclopropyl group and a thiophene moiety. The molecular formula is with a molecular weight of approximately 202.7 g/mol. The presence of these functional groups is crucial for its biological activity.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit inflammation in various models. A study demonstrated that certain pyrazole derivatives showed comparable anti-inflammatory effects to indomethacin, a well-known anti-inflammatory drug .

Antimicrobial Activity

Pyrazole derivatives have also been reported to possess antimicrobial properties. For example, modifications in the pyrazole structure have led to compounds that effectively inhibit bacterial growth against strains such as E. coli and S. aureus. The structural diversity of pyrazoles allows for the enhancement of their antimicrobial efficacy .

Anticancer Potential

The anticancer activity of pyrazoles has gained attention in recent years. Some studies have shown that specific pyrazole derivatives can inhibit cancer cell proliferation across various cancer types. For instance, compounds similar to this compound were tested against several cancer cell lines, demonstrating promising antiproliferative effects .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The structure-activity relationship studies indicate that modifications at the thiophene or cyclopropyl positions can significantly influence the biological activity of the compound.

Case Studies

- Anti-inflammatory Study : A novel series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using carrageenan-induced edema models. Compounds exhibited significant inhibition comparable to standard drugs .

- Antimicrobial Evaluation : A set of 1,5-diaryl pyrazoles were synthesized and evaluated against various bacterial strains. Results indicated that specific structural features were essential for enhanced antimicrobial activity .

- Cancer Cell Line Testing : Compounds similar to this compound were screened against multiple cancer cell lines, revealing IC50 values that suggest potent anticancer properties .

Scientific Research Applications

Medicinal Chemistry

1-(Chloromethyl)-5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole has shown promise in pharmacological research, particularly in the following areas:

- Antitumor Activity : Studies indicate that pyrazole derivatives can inhibit the growth of cancer cells. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .

- Anti-inflammatory Properties : Research has highlighted the anti-inflammatory effects of pyrazole derivatives. These compounds may inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

- Antimicrobial Activity : The compound has also been evaluated for antimicrobial properties, showing effectiveness against certain bacterial strains. This suggests potential applications in developing new antibiotics or antiseptics .

Agrochemicals

The unique properties of this compound make it suitable for use in agrochemical formulations:

- Pesticide Development : Due to its biological activity, this compound could serve as a lead structure for designing new pesticides that target specific pests while minimizing environmental impact .

Material Science

In material science, the compound's ability to form stable complexes with metals opens avenues for applications in:

- Catalysis : The pyrazole ring can coordinate with transition metals, potentially leading to the development of novel catalytic systems for organic synthesis .

Data Table: Biological Activities of this compound

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry investigated the antitumor effects of various pyrazole derivatives, including those similar to this compound. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the pyrazole core can enhance antitumor efficacy.

Case Study 2: Anti-inflammatory Effects

In another study featured in Pharmacology Reports, researchers examined the anti-inflammatory properties of pyrazole derivatives. The findings showed that these compounds could effectively reduce pro-inflammatory cytokines in vitro, indicating their potential for therapeutic use in inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and applications of 1-(chloromethyl)-5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole with analogous compounds:

*Calculated based on formula C₁₂H₁₃ClN₂S.

Key Differences and Implications

Substituent Position: The chloromethyl group at the 1-position in the target compound enhances electrophilicity, enabling alkylation reactions (e.g., covalent binding to biological targets) . In contrast, 5-(chloromethyl)-1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole positions the chloromethyl at the 5-position, altering steric accessibility . Cyclopropyl vs.

Electronic Effects :

- The trifluoromethyl group in 1-(chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole increases lipophilicity and electron-withdrawing effects, enhancing antifungal activity .

- The thiophene ring in the target compound and analogs contributes to π-stacking interactions, crucial for binding to aromatic residues in enzymes or receptors .

Thiophene-containing derivatives (target, ) exhibit anti-inflammatory and anticancer properties, likely due to thiophene’s role in modulating electronic environments .

Research Findings and Structure-Activity Relationships (SAR)

Substituent Effects on Reactivity

- Chloromethyl Group : Enhances electrophilicity, enabling nucleophilic substitution reactions. This group is critical in agrochemicals (e.g., oxathiapiprolin derivatives in ) for covalent target binding .

- Cyclopropyl Group : Improves metabolic stability by resisting oxidative degradation, a feature exploited in drug design to prolong half-life .

- Thiophene Moiety : Facilitates interactions with hydrophobic pockets in proteins, as seen in kinase inhibitors .

Comparative Bioactivity

- Anticancer Potential: Bis-pyrazole chalcone derivatives with thiophene () show enhanced cytotoxicity, suggesting the target compound’s thiophene and chloromethyl groups may synergize in anticancer activity .

- Antifungal Activity : Trifluoromethyl-substituted pyrazoles () outperform chloromethyl analogs in antifungal efficacy, highlighting the role of electron-withdrawing groups .

Preparation Methods

Formation of 5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole

- A common approach involves the condensation of cyclopropyl-substituted β-ketoesters or 1,3-diketones with thiophen-2-yl-substituted hydrazines or hydrazine derivatives.

- For example, methyl 3-cyclopropyl-3-oxopropionate can be reacted with phenylhydrazine in acetic acid at elevated temperatures (around 120 °C) to form pyrazolone intermediates. Analogous reactions with thiophen-2-yl hydrazine can yield thiophene-substituted pyrazoles.

- The reaction conditions typically involve refluxing in acetic acid or similar solvents under inert atmosphere to avoid oxidation.

Introduction of the Chloromethyl Group at N-1 Position

- The chloromethyl group at the N-1 position is typically introduced via alkylation reactions.

- A common method involves the reaction of the pyrazole nitrogen with chloromethylating agents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid under controlled conditions.

- Alternatively, chloromethylation can be achieved by treatment of the pyrazole with paraformaldehyde and hydrochloric acid or thionyl chloride to convert hydroxymethyl intermediates to chloromethyl derivatives.

- Careful control of reaction temperature and stoichiometry is necessary to avoid over-alkylation or side reactions.

Representative Experimental Data and Reaction Conditions

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrazole ring formation | Methyl 3-cyclopropyl-3-oxopropionate + thiophen-2-yl hydrazine; Acetic acid; 120 °C; overnight | 70–85 | Formation of 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole intermediate |

| 2 | Suzuki-Miyaura coupling for thiophen-2-yl | 1-cyclopropyl-4-bromo-1H-pyrazole + thiophen-2-boronic acid; Pd(dppf)Cl2; Na2CO3; 1,4-dioxane; 110 °C; 10 min | 65–83 | Efficient introduction of thiophen-2-yl substituent |

| 3 | Chloromethylation at N-1 | Pyrazole + chloromethyl methyl ether or paraformaldehyde + HCl; low temperature; inert atmosphere | 60–75 | Selective N-alkylation yielding 1-(chloromethyl) derivative |

Detailed Research Findings and Notes

- The cyclopropyl substituent is introduced early in the synthesis via cyclopropyl-substituted β-ketoesters, which are readily available and stable under the reaction conditions used for pyrazole formation.

- The thiophen-2-yl group can be installed either by direct condensation with thiophen-2-yl hydrazine or by palladium-catalyzed cross-coupling, with the latter providing better regioselectivity and functional group tolerance.

- Chloromethylation requires careful selection of reagents to avoid side reactions such as polymerization or over-chlorination. Using paraformaldehyde and hydrochloric acid under controlled conditions is a preferred method for selective N-1 chloromethylation.

- Purification is typically achieved by recrystallization or chromatographic methods such as preparative HPLC, ensuring high purity suitable for further applications.

- The overall synthetic route benefits from the use of inert atmosphere (argon or nitrogen) to prevent oxidation and degradation of sensitive intermediates.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Pyrazole ring formation | Condensation | β-Ketoester + hydrazine; AcOH; 120 °C | Straightforward; good yields | Requires elevated temperature |

| Thiophen-2-yl introduction | Suzuki-Miyaura coupling | Boronic acid + Pd catalyst; base; inert atmosphere | High regioselectivity; mild conditions | Requires palladium catalyst |

| N-1 Chloromethylation | Alkylation | Chloromethyl methyl ether or paraformaldehyde + HCl | Selective; controllable reaction | Sensitive to reaction conditions |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(chloromethyl)-5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole, and how can reaction yields be maximized?

- Methodology :

- Step 1 : Start with 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole. Introduce the chloromethyl group via nucleophilic substitution using chloromethylating agents (e.g., ClCH₂MgBr) under inert atmosphere .

- Step 2 : Optimize reaction conditions (e.g., THF as solvent, CuSO₄/Na₂SO₃ as catalysts, 50°C, 16 hours) to enhance yield .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (≥97%) .

- Key Tip : Monitor intermediates by TLC and characterize final product via ¹H/¹³C NMR and mass spectrometry .

Q. How can structural and electronic properties of this compound be characterized?

- Methodology :

- X-ray Crystallography : Grow single crystals via slow evaporation (ethanol/water mix). Resolve monoclinic lattice parameters (e.g., space group P21/c, β ≈ 91.5°) to confirm stereochemistry .

- Spectroscopy : Use ¹H NMR to identify thiophene protons (δ 7.2–7.8 ppm) and cyclopropyl protons (δ 1.2–1.5 ppm). IR spectroscopy detects C-Cl stretching (~650 cm⁻¹) .

- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map HOMO/LUMO orbitals and predict reactivity .

Q. What analytical methods ensure purity and stability during storage?

- Methodology :

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to detect impurities (<3%) .

- Stability Tests : Store in amber vials at –20°C under argon. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How do electronic effects of the cyclopropyl and thiophene substituents influence reactivity in cross-coupling reactions?

- Methodology :

- Comparative Studies : Synthesize analogs (e.g., replacing cyclopropyl with methyl). Use Hammett plots to correlate substituent σ values with reaction rates in Suzuki-Miyaura couplings .

- Mechanistic Probes : Employ kinetic isotope effects (KIE) or in-situ IR to identify rate-determining steps (e.g., oxidative addition vs. transmetallation) .

- Reference Data : Compare with 3-(4-chlorophenyl) analogs to assess thiophene’s electron-donating effects .

Q. What strategies validate its potential as an antimicrobial or antitumor agent?

- Methodology :

- In Vitro Assays : Test against S. aureus (MIC via broth dilution) and human cancer lines (MTT assay, IC₅₀). Use doxorubicin as a positive control .

- Structure-Activity Relationship (SAR) : Modify the chloromethyl group to carboxylate or amide derivatives. Corrogate activity trends with LogP values .

- Molecular Docking : Target E. coli DNA gyrase (PDB: 1KZN) or EGFR kinase (PDB: 1M17) to predict binding modes .

Q. How can computational modeling resolve contradictions in reported synthetic pathways?

- Methodology :

- Reaction Simulation : Use Gaussian09 to model competing pathways (e.g., chloromethylation vs. ring-opening). Compare activation energies to identify dominant mechanisms .

- Data Reconciliation : Cross-validate experimental yields (e.g., 56–72%) with predicted transition-state barriers. Adjust solvent polarity (ε) in simulations to match THF vs. DMF outcomes .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodology :

- Process Optimization : Replace column chromatography with recrystallization (ethanol/water). Use inline PAT tools (e.g., ReactIR) to monitor reaction progression .

- Byproduct Analysis : Identify chlorinated side-products via GC-MS. Mitigate using scavengers (e.g., polymer-bound thiourea) .

Data Contradiction Analysis

-

Conflict : reports CuSO₄ as effective for pyrazole functionalization, while other studies suggest Pd catalysts for similar reactions .

- Resolution : Conduct side-by-side trials with CuSO₄ vs. Pd(PPh₃)₄. Use ¹H NMR to quantify regioselectivity differences in product isomers .

-

Conflict : Crystallographic data () shows β ≈ 91.5°, whereas similar pyrazoles exhibit β > 94° .

- Resolution : Re-examine crystal packing effects. Use Hirshfeld surface analysis to assess intermolecular H-bonding vs. steric contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.